

Historical context and discovery of (S)-2aminobutan-1-ol

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An In-depth Technical Guide on the Historical Context and Discovery of **(S)-2-Aminobutan-1-ol**

Introduction

(S)-2-Aminobutan-1-ol, a chiral amino alcohol, is a fundamentally important building block in modern organic synthesis, most notably as a critical intermediate in the production of the antituberculosis drug, (S,S)-ethambutol.[1] This technical guide provides a comprehensive overview of the historical context surrounding the discovery and synthesis of **(S)-2-aminobutan-1-ol**, detailed experimental protocols for its preparation, and a summary of its key quantitative data. The content is tailored for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Historical Context and Discovery

The history of **(S)-2-aminobutan-1-ol** is intrinsically linked to the global effort to combat tuberculosis. In the mid-20th century, extensive research was underway to discover new and effective antitubercular agents.[2]

In 1961, Wilkinson and colleagues reported the discovery of ethambutol, a potent synthetic compound with significant activity against Mycobacterium tuberculosis.[2][3] Subsequent studies revealed that the biological activity of ethambutol is highly stereospecific. The (S,S)-enantiomer was found to be 200-500 times more potent than the (R,R)-enantiomer and 12



times more active than the meso form.[4] This discovery underscored the critical need for an efficient method to produce the enantiomerically pure precursor, **(S)-2-aminobutan-1-ol**.

Early research focused on the synthesis of the racemic mixture of 2-aminobutan-1-ol, followed by chiral resolution to isolate the desired (S)-enantiomer. One of the early methods for synthesizing the racemate was reported by John B. Tindall, involving the condensation of 1-nitropropane with formaldehyde followed by reduction.[4][5]

A significant breakthrough in obtaining the enantiomerically pure form came in 1962 when A.M. Kritsyn and his team published a method for the direct synthesis of (S)-2-aminobutanol by the lithium aluminum hydride reduction of (S)-2-aminobutyric acid.[4] This provided a more direct route to the desired chiral intermediate.

Alongside direct synthesis, classical resolution of the racemic mixture using chiral resolving agents, such as L-(+)-tartaric acid, became a widely adopted and economically viable method for the industrial production of **(S)-2-aminobutan-1-ol**.[6][7]

Synthesis of Racemic 2-Aminobutan-1-ol

The production of racemic 2-aminobutan-1-ol is the first step in many manufacturing processes for the enantiomerically pure compound. A common method involves the condensation of 1-nitropropane with formaldehyde, followed by catalytic hydrogenation.

Experimental Protocol: Synthesis of Racemic 2-Aminobutan-1-ol

This protocol is based on the method described in U.S. Patent 4,067,905.[8]

Step 1: Condensation of 1-Nitropropane and Formaldehyde

- In a reaction vessel, stir together 345 kg (3870 moles) of 1-nitropropane and 360 liters of an aqueous solution of formaldehyde (10.6 moles per liter) at a temperature between 30°C and 35°C.
- Add 7.6 kg (128.57 moles) of triethylamine as a basic catalyst and phase transfer agent.
- Continue stirring the mixture for 48 hours.



After the reaction is complete, concentrate the mixture by heating at 50°C to 60°C under a
pressure of 50 to 100 torrs to remove water and unreacted formaldehyde. The resulting
product is 2-nitro-n-butanol.

Step 2: Catalytic Hydrogenation of 2-Nitro-n-butanol

- The crude 2-nitro-n-butanol from the previous step is dissolved in an equal volume of methanol.
- Introduce the solution into a hydrogenation reactor containing 5 g of Raney nickel catalyst.
- Pressurize the reactor with a mixture of 85% hydrogen and 15% nitrogen to a pressure of 10 bars.
- Maintain the reaction temperature below 70°C.
- After the reduction is complete, the catalyst is filtered off.
- The resulting solution is distilled to yield 2-amino-n-butanol. The reported yield for this process is approximately 62% based on the initial amount of 1-nitropropane.[8]

Chiral Resolution and Stereoselective Synthesis of (S)-2-Aminobutan-1-ol Chiral Resolution using L-(+)-Tartaric Acid

This method relies on the formation of diastereomeric salts of the racemic 2-aminobutan-1-ol with a chiral acid. The differing solubilities of these salts allow for their separation by fractional crystallization.

This protocol is adapted from U.S. Patent RE29,588.[6]

- Dissolve 55 parts (0.62 mole) of racemic 2-amino-1-butanol in 550 parts of anhydrous ethanol in a suitable vessel with stirring.
- Slowly add 75 parts (0.5 mole) of L-(+)-tartaric acid, ensuring the temperature remains below 60°C.



- Stir the mixture at 60-65°C until all the tartaric acid has dissolved.
- "Seed" the solution with a small crystal of the acid L-tartrate of d-2-amino-1-butanol and cool the mixture to approximately 20°C.
- The crystalline precipitate of the acid L-tartrate of d-2-amino-1-butanol is collected by filtration, washed with anhydrous ethanol, and dried. The yield is reported to be approximately 98% of the theoretical yield for the diastereomeric salt.
- To recover the free **(S)-2-aminobutan-1-ol**, the tartrate salt is decomposed with a base, such as calcium hydroxide, followed by extraction and distillation.

Stereoselective Synthesis

As pioneered by A.M. Kritsyn et al., **(S)-2-aminobutan-1-ol** can be synthesized directly from a chiral precursor, thus avoiding the resolution step.

The method reported by Kritsyn et al. in 1962 involves the reduction of (S)-2-aminobutyric acid or its ester using lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent.[4]

Quantitative Data Summary

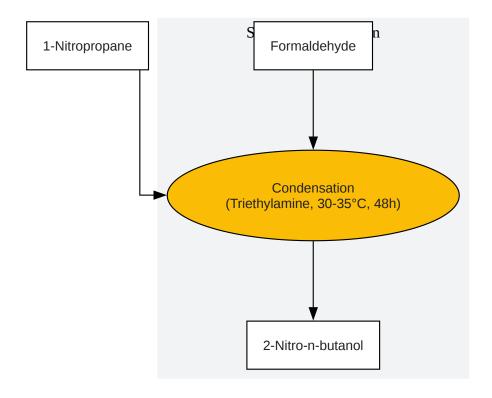
The following table summarizes the key physical and chemical properties of **(S)-2-aminobutan-1-ol**.

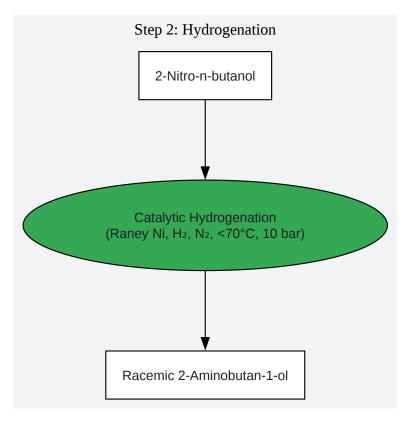


Property	Value	Reference(s)
Molecular Formula	C4H11NO	[1]
Molecular Weight	89.14 g/mol	[1]
Appearance	Colorless to pale yellow liquid	[9]
Boiling Point	172-178 °C	[1][10]
Melting Point	-2 °C	[10][11]
Density	~0.944 g/mL at 25 °C	[1]
Refractive Index	n20/D ~1.452	[1]
Specific Optical Rotation	[α] ²⁰ /D +8.5° to +11.5° (neat)	[12]
Enantiomeric Excess	Min 94.0%	[12]

Visualizations Synthesis of Racemic 2-Aminobutan-1-ol





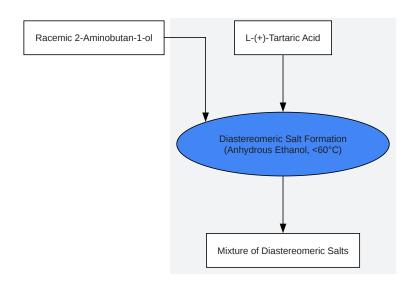


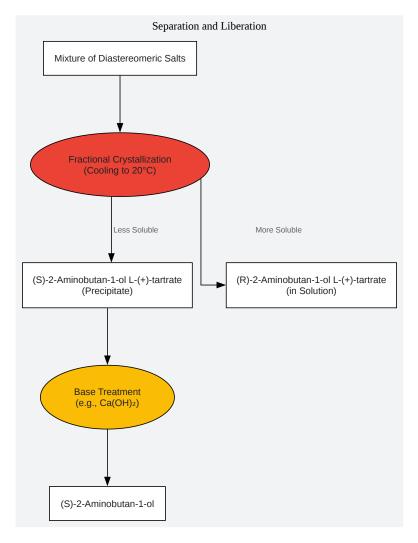
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Caption: Workflow for the synthesis of racemic 2-aminobutan-1-ol.



Chiral Resolution of Racemic 2-Aminobutan-1-ol





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Caption: Workflow for the chiral resolution of racemic 2-aminobutan-1-ol.

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